

(S)-H8-BINAP: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-H8-BINAP

Cat. No.: B150971

[Get Quote](#)

(S)-(-)-2,2'-Bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl, commonly known as **(S)-H8-BINAP**, is a chiral diphosphine ligand pivotal in the field of asymmetric catalysis. Its unique structural features, characterized by axial chirality arising from restricted rotation about the C1-C1' bond of the partially hydrogenated binaphthyl backbone, make it a highly effective ligand for a variety of metal-catalyzed enantioselective transformations. This technical guide provides an in-depth analysis of its molecular properties, applications, and the experimental protocols for its use, tailored for researchers, scientists, and professionals in drug development.

Molecular Profile

(S)-H8-BINAP is a derivative of the well-known BINAP ligand. The "H8" designation indicates the saturation of the two naphthalene rings at the 5, 6, 7, and 8 positions. This structural modification imparts distinct electronic and steric properties compared to its parent compound, often leading to improved enantioselectivity in catalytic reactions.

Physicochemical Data

The fundamental molecular characteristics of **(S)-H8-BINAP** are summarized in the table below.

Property	Value
Molecular Formula	C ₄₄ H ₄₀ P ₂ [1] [2] [3] [4]
Molecular Weight	630.74 g/mol [1] [2] [3]
Appearance	White to off-white powder
CAS Number	139139-93-8 [1] [2] [4]

Core Applications in Asymmetric Catalysis

(S)-H8-BINAP is predominantly utilized as a chiral ligand in transition metal-catalyzed reactions, with its ruthenium, rhodium, and palladium complexes demonstrating exceptional performance in asymmetric synthesis. A primary application lies in asymmetric hydrogenation, a critical process in the pharmaceutical industry for the synthesis of enantiomerically pure compounds.

Complexes of **(S)-H8-BINAP** with ruthenium, for instance, are highly effective catalysts for the asymmetric hydrogenation of various substrates, including α,β -unsaturated carboxylic acids.[\[1\]](#) [\[4\]](#) The enhanced flexibility and specific steric hindrance of the H8-BINAP ligand, when compared to BINAP, can lead to higher enantioselectivities in these transformations.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of **(S)-H8-BINAP** in a research and development setting. Below are representative protocols for the synthesis of a related BINAP compound and a general procedure for its application in asymmetric hydrogenation.

Synthesis of (S)-BINAP from (S)-(-)-1,1'-Bi-2-naphthol

While the direct synthesis of **(S)-H8-BINAP** involves the hydrogenation of (S)-BINAP, the synthesis of (S)-BINAP itself is a foundational procedure. A common method involves the conversion of enantiomerically pure (S)-(-)-1,1'-bi-2-naphthol to its ditriflate, followed by a nickel-catalyzed phosphinylation.

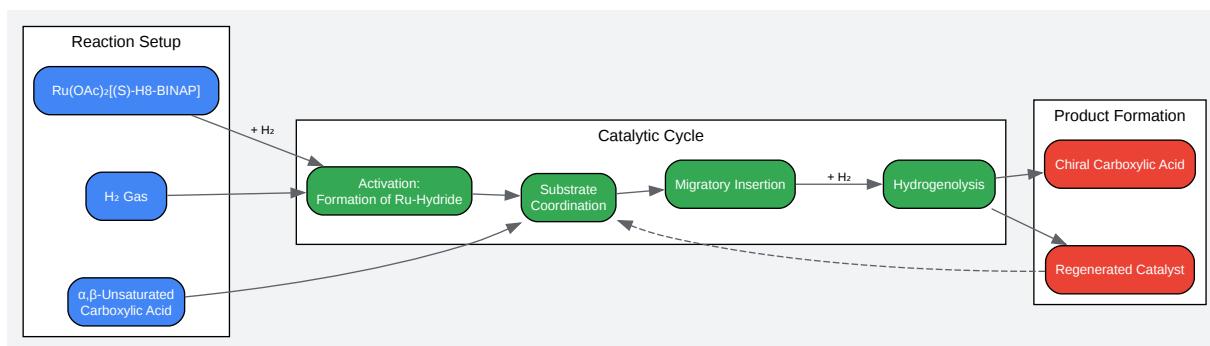
Step 1: Preparation of (S)-(-)-1,1'-Bi-2-naphthol ditriflate

- To a solution of (S)-(-)-1,1'-bi-2-naphthol in a suitable solvent such as dichloromethane, add a base, typically pyridine.
- Cool the mixture in an ice bath and slowly add trifluoromethanesulfonic anhydride.
- Allow the reaction to warm to room temperature and stir until completion.
- Work up the reaction by washing with aqueous acid and brine, followed by drying over an anhydrous salt (e.g., sodium sulfate).
- Purify the crude product by chromatography to yield the ditriflate.

Step 2: Nickel-catalyzed phosphinylation

- In a glovebox or under an inert atmosphere, combine the (S)-(-)-1,1'-bi-2-naphthol ditriflate with a nickel(II) catalyst, such as $\text{NiCl}_2(\text{dppe})$, and a phosphine source like diphenylphosphine in an anhydrous, degassed solvent (e.g., DMF).
- Add a suitable base, for example, 1,4-diazabicyclo[2.2.2]octane (DABCO).
- Heat the reaction mixture until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or HPLC).
- Upon completion, cool the reaction mixture to induce crystallization of the product.
- Collect the solid by filtration, wash with a suitable solvent (e.g., methanol), and dry under vacuum to obtain (S)-BINAP.

General Protocol for Asymmetric Hydrogenation of an α,β -Unsaturated Carboxylic Acid


This protocol outlines the general steps for using a pre-formed $\text{Ru}(\text{OAc})_2[(\text{S})\text{-H8-BINAP}]$ catalyst.

- Catalyst Preparation: The $\text{Ru}(\text{OAc})_2[(\text{S})\text{-H8-BINAP}]$ complex is either purchased or prepared according to literature procedures. This precatalyst requires activation in situ.

- Reaction Setup: In an inert atmosphere (e.g., a glovebox), charge a high-pressure reactor with the substrate (the α,β -unsaturated carboxylic acid), the $\text{Ru(OAc)}_2[(\text{S})\text{-H8-BINAP}]$ catalyst, and a degassed solvent (e.g., methanol or ethanol).
- Hydrogenation: Seal the reactor, purge it several times with hydrogen gas, and then pressurize it to the desired hydrogen pressure.
- Reaction Monitoring: Stir the reaction mixture at a specified temperature until the reaction is complete. The progress can be monitored by techniques such as ^1H NMR or HPLC by analyzing aliquots taken from the reaction.
- Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen pressure. Remove the solvent under reduced pressure. The residue can then be purified by standard methods such as column chromatography to isolate the enantiomerically enriched product.

Catalytic Workflow

The catalytic cycle for the asymmetric hydrogenation of an α,β -unsaturated carboxylic acid using a $\text{Ru(OAc)}_2[(\text{S})\text{-H8-BINAP}]$ catalyst is a well-studied process. The following diagram illustrates the key steps in this catalytic cycle.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. assets.takasago.com [assets.takasago.com]
- To cite this document: BenchChem. [(S)-H8-BINAP: A Comprehensive Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b150971#molecular-formula-and-weight-of-s-h8-binap>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com